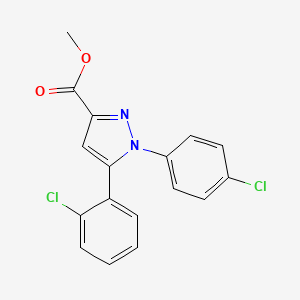

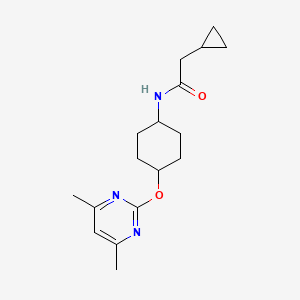

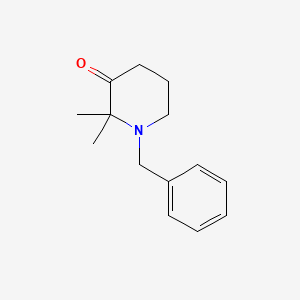

3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives typically involves the condensation of α-amino acid esters with ethoxycarbonylacetic acid, followed by Dieckmann cyclisation and hydrolysis–decarboxylation processes. Acylation at C-3 can be achieved using acid chlorides of saturated, unsaturated, and arenecarboxylic acids in the presence of Lewis acids, with boron trifluoride–diethyl ether being the most efficient protocol. This method has been demonstrated in the synthesis of 3-acyltetramic acids, which share a core structure with the compound of interest (Jones et al., 1990).

Molecular Structure Analysis

Molecular structure analyses of related pyrrolidine-2,5-dione derivatives have been conducted using techniques like X-ray crystallography. These studies have helped in understanding the conformation, bonding, and overall geometry of such compounds. The detailed structure elucidation of pyrrolidine-2,5-dione derivatives confirms the presence of specific functional groups and their spatial arrangement, which is crucial for predicting chemical behavior and reactivity (Antonov et al., 2021).

Chemical Reactions and Properties

Pyrrolidine-2,5-dione derivatives undergo various chemical reactions, including acylation, which modifies the compound by introducing acyl groups at specific positions. These reactions are influenced by the nature of the reagents, catalysts, and conditions employed. The ability to form different substituted derivatives through such chemical reactions highlights the versatility of the pyrrolidine-2,5-dione scaffold (Zanatta et al., 2012).

Physical Properties Analysis

The physical properties of pyrrolidine-2,5-dione derivatives, such as solubility, melting point, and crystal structure, are critical for their practical applications. These properties are determined by the compound's molecular structure and can affect its behavior in chemical reactions and biological systems. For example, crystallographic studies provide insights into the solid-state arrangements and intermolecular interactions of these compounds, which are essential for understanding their stability and reactivity (Das et al., 2009).

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

The compound 3-((4-Methoxyphenyl)amino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione, as part of the broader family of pyrrolidine-2,4-diones, has been studied in various chemical synthesis and structural analysis contexts. For instance, pyrrolidine-2,4-diones, prepared from α-amino acid esters, have been acylated at C-3 by acid chlorides of saturated, unsaturated, and arenecarboxylic acids in the presence of Lewis acids. This process involves boron trifluoride–diethyl ether as a Lewis acid and leads to the formation of neutral boron difluoride complexes of 3-acyltetramic acids, which are subsequently methanolysed (Jones et al., 1990).

Catalysis and Organic Synthesis

In the realm of organic synthesis, novel catalysts like Nano-Ni-4MSP2 have been developed, which have been utilized in the one-pot three-component synthesis of 1-(α-Aminoalkyl)-2-Naphthols. This showcases the compound's potential utility in facilitating complex organic reactions and contributing to the synthesis of compounds with potential pharmacological applications (Goudarziafshar et al., 2021).

Photoluminescent Materials

Research into π-conjugated polymers and copolymers containing pyrrolidine-2,4-dione units has shown promising results for applications in photoluminescent materials. These materials demonstrate strong photoluminescence and have potential applications in electronic devices due to their good solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).

Antioxidant Activity

The antioxidant properties of N-aminomethyl derivatives of pyrrolidine-2,5-diones have been explored, indicating potential applications in mitigating oxidative stress. This research could open pathways for the development of novel antioxidants, potentially useful in various therapeutic contexts (Hakobyan et al., 2020).

Heterocyclic Chemistry

The synthesis of 3,5-disubstituted-2-pyridylpyrroles from 1,3-diones and 2-(aminomethyl)pyridine illustrates the versatility of pyrrolidine-2,4-diones in heterocyclic chemistry. This research contributes to the development of novel heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Klappa et al., 2002).

Propriétés

IUPAC Name |

3-(4-methoxyanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-20-9-3-8-17-14(18)10-13(15(17)19)16-11-4-6-12(21-2)7-5-11/h4-7,13,16H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQPCFRDQBELCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Azepan-1-yl)-2-{4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2483289.png)

![methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2483292.png)

![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2483296.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2483303.png)